molecular formula C11H18N4O2 B2368365 tert-Butyl 3-(3-Amino-1H-pyrazol-1-yl)azetidine-1-carboxylate CAS No. 1361386-63-1

tert-Butyl 3-(3-Amino-1H-pyrazol-1-yl)azetidine-1-carboxylate

Cat. No.: B2368365
CAS No.: 1361386-63-1
M. Wt: 238.291
InChI Key: PKYVWZDLZSTWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 3-(3-aminopyrazol-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-6-8(7-14)15-5-4-9(12)13-15/h4-5,8H,6-7H2,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYVWZDLZSTWHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 500-mL Parr reactor bottle was purged with nitrogen and charged with 10% palladium on carbon (50% wet, 100 mg dry weight) and a solution of 105a (1.91 g, 7.23 mmol) in ethanol (25 mL). The bottle was attached to a Parr hydrogenator, evacuated, charged with hydrogen gas to a pressure of 50 psi and shaken for 4 h. After this time, the hydrogen was evacuated, and nitrogen was charged into the bottle. Celite 521 (5 g) was added, and the mixture was filtered through a pad of Celite 521. The filter cake was washed with ethanol (2×25 mL), and the combined filtrates were concentrated to dryness under reduced pressure to afford a 100% yield of 105b (1.76 g) as a light yellow oil: 1H NMR (500 MHz, CDCl3) δ 7.22 (d, 1H, J=2.5 Hz), 5.61 (d, 1H, J=2.5 Hz), 4.80 (quant, 1H, J=7.0 Hz), 4.25 (d, 4H, J=7.0 Hz), 3.77 (br s, 2H), 1.41 (s, 9H).
Name
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Yield
100%

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